Azelaoyl PAF
Vue d'ensemble
Description
Azelaoyl PAF is an alkyl phosphatidylcholine and a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles . It is a low molecular weight phospholipid that acts as a high affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor-γ) .
Synthesis Analysis
Azelaoyl PAF is synthesized as 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine . It is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles .Molecular Structure Analysis
The molecular formula of Azelaoyl PAF is C33H66NO9P . Its molecular weight is 651.852 and its exact mass is 651.448 .Chemical Reactions Analysis
Azelaoyl PAF is an alkyl phosphatidylcholine and is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles .Physical And Chemical Properties Analysis
Azelaoyl PAF has a molecular formula of C33H66NO9P . It has a percent composition of C 60.80%, H 10.21%, N 2.15%, O 22.09%, P 4.75% . It is not hygroscopic and is not light sensitive .Applications De Recherche Scientifique
Application in Biochemistry and Pharmacology
Azelaoyl PAF is an alkyl phosphatidylcholine and is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles . It acts as a high affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor-γ) .
Method of Application
Azelaoyl PAF is typically used in in vitro studies involving cell cultures . The specific experimental procedures can vary depending on the research objectives.
Results or Outcomes
Azelaoyl PAF has been shown to promote adipogenesis by inducing the differentiation of preadipocytes . It is also involved in regulating the transcription of genes that control insulin action .
Application in Neurology
Azelaoyl PAF has been used to investigate whether peroxisome proliferator-activated receptors gamma agonists could play a role in the treatment of Friedreich′s ataxia, a neurodegenerative disease due to frataxin deficiency .
Method of Application
In the study referenced, human neuroblastoma cells SKNBE and primary fibroblasts from skin biopsies from Friedreich’s ataxia (FRDA) patients and healthy controls were treated with the PPAR-γ agonist Azelaoyl PAF .
Results or Outcomes
Azelaoyl PAF significantly increased the intracellular frataxin levels by twofold in the neuroblastoma cell line SKNBE and fibroblasts from FRDA patients . Azelaoyl PAF increased frataxin protein through a transcriptional mechanism .
Application in Cardiovascular Research
Azelaoyl PAF has been used in cardiovascular research, particularly in the study of atherosclerosis .
Method of Application
In these studies, Azelaoyl PAF is typically applied to macrophage cell cultures . The cells are then observed for changes in differentiation and lipid uptake .
Results or Outcomes
Activation of PPARγ by Azelaoyl PAF has been shown to promote foam cell formation, an event that occurs in atherosclerotic lesions when macrophages differentiate and accumulate oxidized low-density lipoprotein (oxLDL) . Macrophages internalize oxLDL via the scavenger receptor CD36; CD36 expression is further induced by PPARγ activation .
Application in Endocrinology & Metabolism
Azelaoyl PAF has been used in the field of endocrinology and metabolism, particularly in the study of type II diabetes .
Method of Application
In these studies, Azelaoyl PAF is typically applied to cell cultures . The cells are then observed for changes in insulin action .
Results or Outcomes
Azelaoyl PAF binds to the thiazolidinedione-binding site of PPARγ and is as potent as the synthetic PPARγ agonist, rosiglitazone, which is used as an insulin sensitizer to treat type II diabetes . Azelaoyl PAF is more potent in activating PPARγ than 9-hydroxyoctadeca-9Z,11E-dienoic acid (9-HODE), 13-HODE, and 15-deoxy-∆12,14-prostaglandin J2 .
Application in Lipid Biochemistry
Azelaoyl PAF is a low molecular weight phospholipid that acts as a high affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor-γ) .
Results or Outcomes
Azelaoyl PAF has been shown to promote the differentiation of monocytes via the nuclear receptor PPARγ . One of these substances was recently isolated and purified from oxidized low-density lipoprotein (oxLDL), and identified as azelaoyl PAF . Azelaoyl PAF is a potent PPARγ agonist which competes for the thiazolidinedione binding site .
Application in Neurodegenerative Disease Treatment
Azelaoyl PAF has been used to investigate whether peroxisome proliferator-activated receptors gamma agonists could play a role in the treatment of Friedreich′s ataxia, a neurodegenerative disease due to frataxin deficiency .
Results or Outcomes
Azelaoyl PAF significantly increases the intracellular frataxin levels by twofold in the neuroblastoma cell line SKNBE and fibroblasts from FRDA patients . Azelaoyl PAF increases frataxin protein through a transcriptional mechanism . PPAR-γ agonist Azelaoyl PAF increases both messenger RNA and protein levels of frataxin .
Safety And Hazards
Orientations Futures
Azelaoyl PAF has been used to investigate whether peroxisome proliferator-activated receptors gamma agonists could play a role in the treatment of Friedreich’s ataxia, a neurodegenerative disease due to frataxin deficiency . It has been shown that Azelaoyl PAF significantly increases the intracellular frataxin levels by twofold in the neuroblastoma cell line SKNBE and fibroblasts from Friedreich’s ataxia (FRDA) patients . Therefore, PPAR-γ agonists could potentially play a role in the treatment of FRDA .
Propriétés
IUPAC Name |
[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFOCDTXDPKJKA-WJOKGBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66NO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590849 | |
Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azelaoyl PAF | |
CAS RN |
354583-69-0 | |
Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.